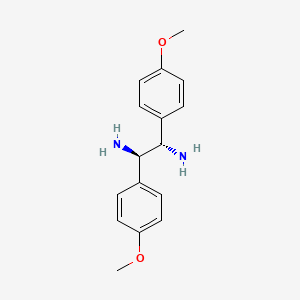

(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds structurally related to (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine involves the condensation of diamines with aromatic aldehydes to form Schiff base ligands, as seen in the synthesis of N,N’-(ethane-1,2-diylbis(4,1-phenylene))bis(1-(thiophen-2-yl)methanimine) ligands (Uluçam & Yenturk, 2019). These methods typically employ condensation reactions and are characterized by FT-IR, NMR, and mass spectroscopy to ensure the formation of the desired product.

Molecular Structure Analysis

Molecular structure analysis, particularly through X-ray crystallography, reveals detailed geometric properties such as bond lengths, bond angles, and dihedral angles, alongside electronic properties including HOMO and LUMO energies. This analysis is crucial for understanding the structural characteristics and stability of the compound. For compounds similar to (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine, studies have shown molecules linked by N-H...O hydrogen bonds forming helical chains or three-dimensional frameworks depending on substituent variations (Zhang, Qin, Wang, & Qu, 2007).

Chemical Reactions and Properties

Chemical reactions involving (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine derivatives may include cyclocondensation reactions with heteronucleophiles to synthesize heterocycles, showcasing the compound's versatility as a synthon for constructing complex molecular architectures (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003). Additionally, reactions with Lawesson's reagent indicate the compound's reactivity towards sulfurization, forming dithioacetals and thioesters (El‐Barbary, 1984).

Physical Properties Analysis

The physical properties, such as solubility, crystallinity, and melting points, are essential for understanding the compound's behavior in different environments and its suitability for various applications. For example, the synthesis and characterization of related polyimides show that modifications in the side groups of diamines affect the thermal and mechanical properties of the resulting polymers, indicating the importance of the diamine's structure on the physical properties of materials derived from it (Okabe & Morikawa, 2010).

Chemical Properties Analysis

The chemical properties of (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine, such as reactivity, stability, and functional group transformations, are pivotal for its applications in synthesis and material science. Studies on similar compounds have illustrated the potential for developing new materials with unique properties, such as dendritic polyesters and polyimides, which demonstrate the influence of the diamine's chemical structure on the properties of the synthesized materials (Ihre, Hult, & Söderlind, 1996).

Propiedades

IUPAC Name |

(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,17-18H2,1-2H3/t15-,16+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMPRHYHRAUVGY-IYBDPMFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]([C@H](C2=CC=C(C=C2)OC)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine | |

CAS RN |

117106-36-2, 58520-45-9 |

Source

|

| Record name | meso-1,2-Bis(4-methoxyphenyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 58520-45-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1141839.png)

![6-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B1141847.png)

![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-methylethyl]amino]methylene]-beta-oxo-benzenepropanoic Acid Ethyl](/img/structure/B1141854.png)

![[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1141862.png)